

A Cross-Species Examination of Imeglimin Hydrochloride Pharmacokinetics

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Compound of Interest

Compound Name: *Imeglimin hydrochloride*

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A Comparative Guide for Researchers and Drug Development Professionals

Imeglimin hydrochloride, a first-in-class oral antidiabetic agent, has garnered significant attention for its unique mechanism of action targeting mitochondrial bioenergetics. Understanding its pharmacokinetic (PK) profile across different species is crucial for preclinical development and clinical translation. This guide provides a comprehensive comparison of Imeglimin's absorption, distribution, metabolism, and excretion (ADME) in humans and key preclinical species, supported by available experimental data.

Cross-Species Pharmacokinetic Parameters of Imeglimin

Imeglimin exhibits notable differences in its pharmacokinetic profile across various species. The following table summarizes key PK parameters, offering a quantitative comparison.

Parameter	Human (Caucasian)	Human (Japanese)	Rat	Dog
Bioavailability (F%)	~40% (estimated from urinary excretion)[1]	Not specified	30%[1]	76%[1]
Time to Maximum Concentration (Tmax) (h)	1.0 - 3.5[1][2]	1.5 - 3.0[1][2]	Not specified	Not specified
Elimination Half-Life (t _{1/2}) (h)	9.0 - 20.2[2][3][4]	4.5 - 12.0[1][2]	Not specified	Not specified
Plasma Protein Binding	Low (1.2% - 6.4%)[1][5]	Low[6]	Low[6]	Low[6]
Primary Route of Excretion	Renal (largely unchanged)[1][4][6][7]	Renal (largely unchanged)[5][6]	Renal (largely unchanged)[6]	Renal (largely unchanged)[6]

Experimental Methodologies

The pharmacokinetic characterization of **Imeglimin hydrochloride** has been conducted through a series of in vitro and in vivo studies.

In Vivo Pharmacokinetic Studies in Preclinical Species

- **Animal Models:** Studies have been conducted in various preclinical species, including rats and dogs, to evaluate the single- and multiple-dose pharmacokinetics of Imeglimin.
- **Administration:** For oral administration studies, **Imeglimin hydrochloride** is typically formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the compound is dissolved in a sterile solution and administered via injection.
- **Sample Collection:** Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). Plasma is separated by centrifugation

and stored frozen until analysis. Urine and feces are also collected over specified intervals to assess excretion pathways.

- **Bioanalysis:** Plasma and urine concentrations of Imeglimin and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^{[1][5]} This sensitive and specific technique allows for the accurate determination of drug concentrations in biological matrices.

Human Clinical Pharmacology Studies

- **Study Design:** Phase 1 clinical trials have been conducted in healthy volunteers, including both Caucasian and Japanese populations, to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Imeglimin.^{[1][2]}
- **Dosing and Sampling:** Participants receive single or multiple oral doses of Imeglimin. Blood and urine samples are collected at frequent intervals to characterize the plasma concentration-time profile and urinary excretion.
- **Data Analysis:** Pharmacokinetic parameters such as AUC (Area Under the Curve), C_{max} (Maximum Concentration), T_{max}, and t_{1/2} are calculated using non-compartmental analysis of the plasma concentration-time data.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Imeglimin is a small cationic compound with moderate intestinal permeability.^{[1][6]} Its absorption is characterized by a dual mechanism involving both passive paracellular transport and an active transport process.^{[1][6]} This active transport is saturable, leading to a dose-dependent decrease in absorption at higher doses.^{[1][6][7]} Across several species, the in vivo absorption is generally good, ranging from 50% to 80%.^{[1][4][6][7]}

Distribution

Following absorption, Imeglimin is rapidly and widely distributed to various organs and tissues.^{[1][3][4][6]} This extensive distribution is facilitated by its low plasma protein binding across all

species studied.[1][3][4][6]

Metabolism

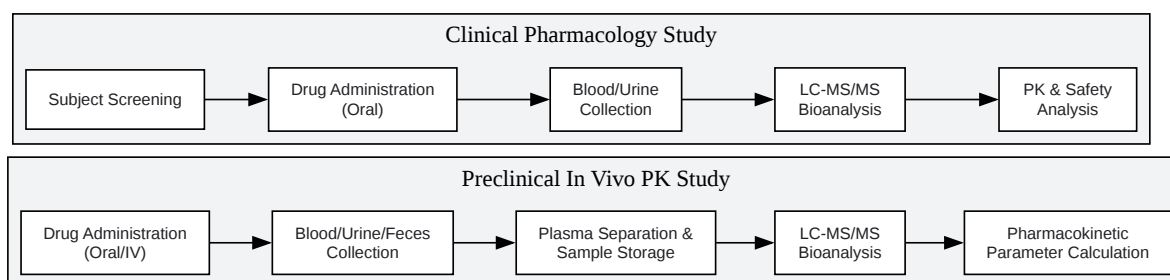
A key feature of Imeglimin's pharmacokinetic profile is its low extent of metabolism in both animals and humans.[1][4][6][7] The parent drug, unchanged Imeglimin, is the primary circulating entity in plasma.[1][6] The identified metabolites are not unique to humans, suggesting a similar metabolic pathway across species.[1][6] Importantly, Imeglimin has not shown a potential for cytochrome P450 (CYP450) inhibition or induction.[1][6]

Excretion

The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[1][3][4][6][7] Renal clearance of Imeglimin is higher than the glomerular filtration rate, indicating that active tubular secretion is involved in its elimination.[6] Imeglimin has been identified as a substrate for several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, including OCT1, OCT2, MATE1, and MATE2-K, which play a role in its active renal secretion.[1][3][6]

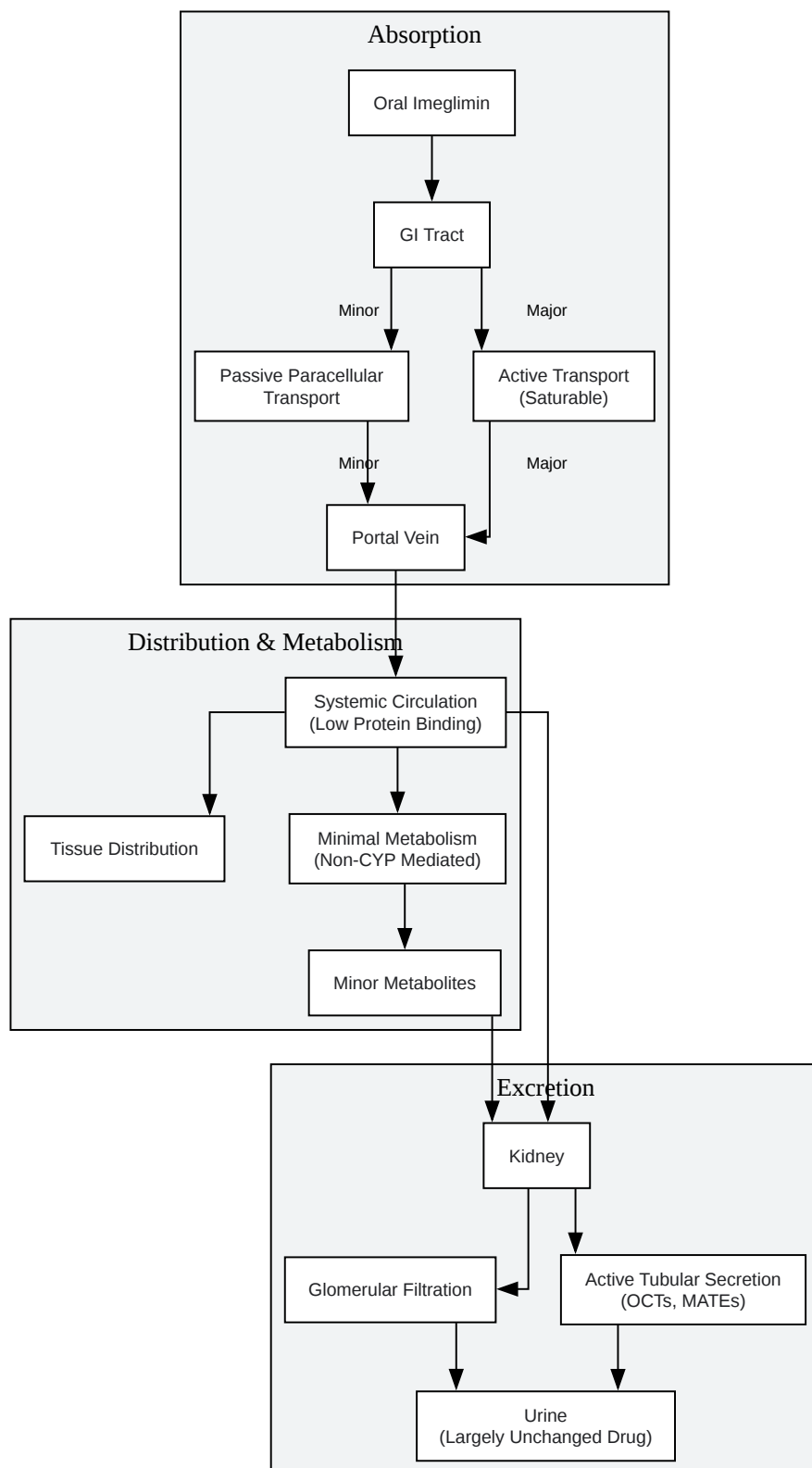
Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in Imeglimin pharmacokinetic studies and its subsequent metabolic fate, the following diagrams are provided.



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Caption: Typical experimental workflow for pharmacokinetic studies.



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Caption: Proposed metabolic and disposition pathway of Imeglimin.

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- To cite this document: BenchChem. [A Cross-Species Examination of Imeglimin Hydrochloride Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608073#cross-species-comparison-of-imeglimin-hydrochloride-pharmacokinetics]

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